Tert-butyl 2-amino-2-methylpropanoate hydrochloride

Peptide Synthesis Formulation Development Solubility Optimization

Select the hydrochloride salt of Aib tert-butyl ester for reliable peptide synthesis. The tert-butyl ester ensures orthogonal carboxyl protection, cleavable under mild acidic conditions (TFA), essential for Fmoc-based SPPS. The HCl salt form guarantees superior solubility in DMF and DCM, streamlining coupling reactions. Unlike methyl/ethyl esters or free bases, this derivative offers optimal storage stability and consistent ≥98% HPLC purity, critical for cGMP and SAR studies. Avoid generic substitution; validate your workflow with the industry-preferred Aib building block.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 84758-81-6
Cat. No. B153142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-2-methylpropanoate hydrochloride
CAS84758-81-6
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C)(C)N.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H
InChIKeyYZKDXIFGPWUKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-amino-2-methylpropanoate hydrochloride (84758-81-6) - An α,α-Disubstituted Amino Acid Ester for Peptide Synthesis and Conformational Constraint


Tert-butyl 2-amino-2-methylpropanoate hydrochloride (also referred to as H-Aib-OtBu·HCl, CAS 84758-81-6) is the hydrochloride salt of the tert-butyl ester of α-aminoisobutyric acid (Aib) . It is a protected, non-proteinogenic amino acid derivative widely utilized as a building block in peptide synthesis, particularly for introducing conformational constraints such as β-turns and 3₁₀-helices [1]. The tert-butyl ester serves as a carboxyl protecting group removable under mild acidic conditions , while the hydrochloride form enhances solubility in polar solvents .

Why tert-butyl 2-amino-2-methylpropanoate hydrochloride Cannot Be Substituted Indiscriminately with Other Aib Ester Analogs


The tert-butyl ester and hydrochloride salt combination confers a distinct profile of solubility, melting point, and long-term storage stability that differs substantially from methyl, ethyl, or free base analogs . These physicochemical differences directly impact handling, formulation compatibility, and synthetic workflow design, rendering generic substitution without experimental verification unreliable .

Quantitative Differentiation of tert-butyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OtBu·HCl) Versus Closest Analogs


Aqueous Solubility: Tert-butyl Ester Hydrochloride is Freely Soluble, While Methyl Ester is Only Slightly Soluble

The target compound (H-Aib-OtBu·HCl) is described as 'Soluble in water or 1% acetic acid' . In contrast, its closest analog, H-Aib-OMe·HCl (methyl ester hydrochloride, CAS 15028-41-8), is 'Slightly soluble in water' . This difference in aqueous solubility is critical for applications requiring dissolution in polar media.

Peptide Synthesis Formulation Development Solubility Optimization

Melting Point Differential: Tert-butyl Ester Hydrochloride Melts ~54–56°C Lower Than Methyl Ester Hydrochloride

The melting point of tert-butyl 2-amino-2-methylpropanoate hydrochloride is reported as 129-131°C . The analogous methyl ester hydrochloride (H-Aib-OMe·HCl) exhibits a significantly higher melting point of approximately 185°C (with decomposition) . This ~54-56°C difference reflects distinct solid-state packing and intermolecular interactions.

Solid-State Characterization Formulation Stability Thermal Analysis

Long-Term Storage Stability: Tert-butyl Ester Hydrochloride Requires -20°C Storage, While Ethyl Ester Hydrochloride Can Be Stored at Room Temperature

Long-term storage recommendations for the target compound specify -20°C . In contrast, the ethyl ester analog (H-Aib-OEt·HCl, CAS 17288-15-2) is reported as stable for long-term storage at room temperature (cool, dry place) . This difference in thermal lability has direct implications for shipping, inventory, and laboratory storage infrastructure.

Chemical Stability Inventory Management Shelf Life

Purity Benchmark: tert-butyl 2-amino-2-methylpropanoate hydrochloride Routinely Available at ≥98% Purity via HPLC

Multiple commercial sources confirm a standard purity of ≥98% (HPLC) for tert-butyl 2-amino-2-methylpropanoate hydrochloride . While the methyl ester analog can also be obtained at 99% purity , the consistent availability of high-purity material for the tert-butyl ester supports its use in sensitive applications such as solid-phase peptide synthesis, where impurities can lead to truncation sequences.

Quality Control Peptide Synthesis Analytical Standards

Coupling Efficiency: Tert-butyl Ester Enables Mild Acidic Deprotection Orthogonal to Boc/Fmoc Strategies

The tert-butyl ester group can be selectively removed under mild acidic conditions (e.g., TFA), allowing orthogonal deprotection strategies with base-labile Fmoc groups or acid-labile Boc groups . This contrasts with methyl esters, which typically require saponification under basic conditions that may be incompatible with certain peptide sequences . While direct comparative kinetic data for this specific compound is limited in public literature, the well-established orthogonal reactivity of tert-butyl esters in peptide synthesis is a class-level advantage .

Peptide Synthesis Orthogonal Protection Reaction Optimization

Key Research & Industrial Application Scenarios for tert-butyl 2-amino-2-methylpropanoate hydrochloride


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Carboxyl Protection

The tert-butyl ester's compatibility with Fmoc-based SPPS and its facile removal with TFA makes this compound the preferred Aib building block when the carboxyl group must be temporarily masked . The hydrochloride salt enhances solubility in DMF and DCM, facilitating coupling reactions .

Conformational Studies of 3₁₀-Helical Peptides and β-Turn Mimetics

Aib residues are known to induce specific secondary structures. The tert-butyl ester form of Aib has been extensively used in the synthesis of model peptides for crystallographic analysis of 3₁₀-helices and β-turns [1]. Its use ensures the desired conformation is retained during synthesis and crystallization.

Synthesis of Peptidomimetics and Peptide-Based Therapeutics

As a protected form of the conformationally restricted Aib amino acid, this compound is a key intermediate in the preparation of peptidomimetics and modified peptides with enhanced proteolytic stability and target binding affinity .

Pharmaceutical Intermediates Requiring High-Purity Building Blocks

The consistent commercial availability of ≥98% HPLC purity supports its use in cGMP environments and early-stage drug discovery, where impurity profiles must be tightly controlled for reliable SAR and toxicology studies.

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